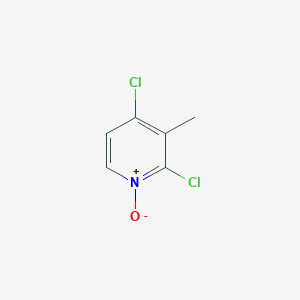
2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium is a chemical compound that belongs to the class of pyridine N-oxides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions, a methyl group at the 3 position, and an oxidized nitrogen atom in the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium typically involves the chlorination of 3-methylpyridine N-oxide. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous feeding of 3-methylpyridine N-oxide and chlorine gas into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of pyridine N-oxide.
Reduction: 3-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1-oxidopyridin-1-ium
- 4-methoxy-2,3-dimethyl-1-oxidopyridin-1-ium
Uniqueness
2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H5Cl2NO |
|---|---|
Molecular Weight |
178.01 g/mol |
IUPAC Name |
2,4-dichloro-3-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5Cl2NO/c1-4-5(7)2-3-9(10)6(4)8/h2-3H,1H3 |
InChI Key |
VHAZCGSGCCDREW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C[N+](=C1Cl)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















